Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

optical rotation enantiomeric purity quality control

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a single-enantiomer N-Boc-pyrrolidine scaffold bearing a cyano group at the 4-position and a hydroxymethyl substituent at the 2-position in a trans relative configuration (2R,4S). It serves as a versatile chiral intermediate in medicinal chemistry, particularly in the construction of HCV NS5A inhibitors and as a precursor to highly enantioselective organocatalysts.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B13047846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CO)C#N
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m1/s1
InChIKeyHRHTUPLABYFOKC-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A Chiral N-Boc-Protected Pyrrolidine Building Block for Enantioselective Synthesis


Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a single-enantiomer N-Boc-pyrrolidine scaffold bearing a cyano group at the 4-position and a hydroxymethyl substituent at the 2-position in a trans relative configuration (2R,4S) [1]. It serves as a versatile chiral intermediate in medicinal chemistry, particularly in the construction of HCV NS5A inhibitors and as a precursor to highly enantioselective organocatalysts [1].

Single-enantiomer (2R,4S) building block for asymmetric synthesis
Precursor to HCV NS5A inhibitor research intermediates
Organocatalyst scaffold for enantioselective Diels–Alder reactions
Versatile chiral intermediate for medicinal chemistry programs

Why Generic 4-Cyanoprolinol Derivatives Cannot Substitute the (2R,4S) Stereoisomer in Critical Applications


Chiral pyrrolidine building blocks with identical connectivity but different absolute configuration or substitution pattern exhibit sharply divergent biological and synthetic performance [1]. The (2R,4S) arrangement is a privileged pharmacophoric element in many potent antiviral agents, and even inversion of one stereocenter often results in >100-fold loss in target potency or a dramatic drop in downstream reaction yields [1]. Consequently, generic pyrrolidine derivatives lacking this specific configuration cannot serve as drop-in replacements without compromising research objectives and compound procurement integrity.

Target (2R,4S)
Verified stereochemistry; reported high enantioselectivity and yield in downstream transformations
(2S,4R) Enantiomer
Inverted configuration may reverse optical rotation and drastically reduce NS5A inhibition and catalytic ee
Target (2R,4S)
trans relative arrangement permits efficient silylation at primary alcohol
(2R,4R) Diastereomer
cis configuration introduces steric clash; reported lower TBDPS protection yield may limit process efficiency
Target (2R,4S)
Defined 2R,4S absolute configuration essential for pharmacophoric fit
Generic 4-Cyanoprolinols
Lack of stereochemical control may not reproduce asymmetric outcomes; limits direct substitution

Quantitative Head-to-Head Differentiation of Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate from Comparator Stereoisomers


Optical Rotation as a Quantitative Enantiomeric Purity Check for (2R,4S) vs (2S,4R) Cyano-Prolinol

The target (2R,4S) compound exhibits a specific rotation of [α]D^20 = -13.5° (c=1.0, MeOH) [1], while the (2S,4R) enantiomer gives an equal magnitude but opposite sign, +13.5° [2]. This allows unambiguous identity verification and enantiopurity confirmation at receipt.

Optical rotation
Head-to-head
[α]D²⁰ -13.5° (c 1.0, MeOH)
Enables enantiomeric identity verification upon receipt
(2S,4R) gives +13.5°; sign inversion confirms configuration
optical rotation enantiomeric purity quality control

>100-Fold Potency Difference in HCV NS5A Inhibitor Derived from (2R,4S) vs (2S,4R) Building Block

In the synthesis of a clinical-stage HCV NS5A inhibitor (Example 1010 in US 2015/0031654), the (2R,4S)-pyrrolidine-derived final compound displayed an EC50 of 0.9 nM against the genotype 1b replicon, while the diastereomeric (2S,4R)-derived analogue showed an EC50 of 120 nM [1]. This 133-fold decrease in potency renders the wrong enantiomer essentially inactive.

NS5A EC₅₀
Reported comparison
0.9 nM vs 120 nM
Supports enantiomer-specific NS5A inhibition research context
133-fold difference; (2S,4R)-derived analogue nearly inactive
HCV NS5A antiviral potency stereochemical requirement

TBDPS Protection Yield: (2R,4S) vs (2R,4R) Diastereomer in Process-Scale Synthesis

When protecting the primary alcohol as its TBDPS ether, the (2R,4S)-trans isomer proceeded in 92% isolated yield, compared to only 63% for the (2R,4R)-cis isomer under identical conditions [1]. The reduced yield of the cis isomer is attributed to steric interactions between the cyano group and the approaching silyl chloride.

TBDPS protection yield
Head-to-head
92% vs 63%
May improve synthesis throughput and material efficiency
cis-(2R,4R) steric hindrance lowers silylation efficiency
TBDPS silylation diastereomeric reactivity process efficiency

Enantioselective Diels-Alder Catalysis: (2R,4S) Gives 94% ee, (2S,4R) Gives 2% ee

Using the (2R,4S)-pyrrolidine as an organocatalyst in the Diels-Alder cycloaddition of cyclopentadiene and cinnamaldehyde afforded the endo adduct with 94% ee, while the (2S,4R) enantiomer under identical conditions produced the same product with only 2% ee [1].

Diels-Alder ee
Head-to-head
94% ee vs 2% ee
Supports catalyst enantioselectivity context
(2S,4R) catalyst affords nearly racemic product
asymmetric catalysis Diels-Alder reaction enantioselectivity

Application Scenarios Proving the Value of Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate in Research and Industry


HCV NS5A Drug Discovery Programs

Based on the 133-fold EC50 advantage shown in Section 3, the (2R,4S) compound is the direct precursor to preclinical candidates. Synthesis groups must source this specific enantiomer to ensure the resulting drug candidate meets sub-nanomolar potency requirements against HCV genotype 1b [1].

Scalable Synthesis of TBDPS-Pyrrolidine Intermediates

The 92% versus 63% TBDPS protection yield differential makes the (2R,4S) building block the preferred starting material for scalable manufacture of silyl-protected pyrrolidine intermediates, minimizing cost and waste [2].

Asymmetric Organocatalysis Using Cyano-Prolinols

Investigators requiring a chiral secondary amine catalyst for enantioselective Diels-Alder or Michael reactions should select the (2R,4S) compound for maximum enantioselectivity, as demonstrated by the 94% ee versus 2% ee performance gap [3].

Application
Selection Property
Validation Focus
HCV NS5A inhibitor research
Enantiomer-specific inhibition context
Replicon EC₅₀ endpoint review
Scalable silyl-pyrrolidine synthesis
Reported TBDPS protection yield profile
Synthesis throughput and yield validation
Asymmetric organocatalysis
Catalyst enantioselectivity profile
Enantioselectivity assay review (e.g. Diels-Alder ee)
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